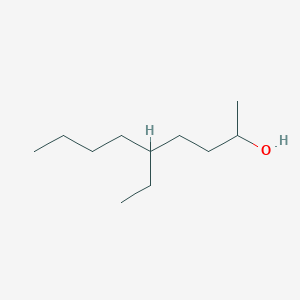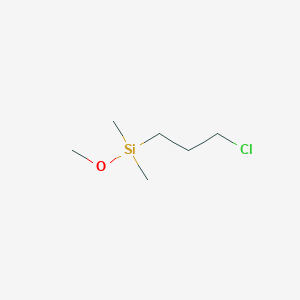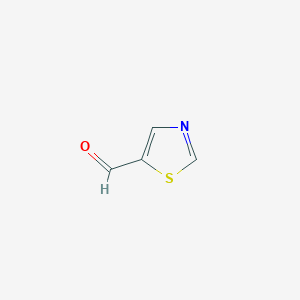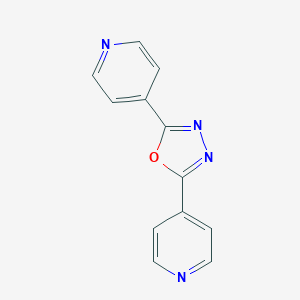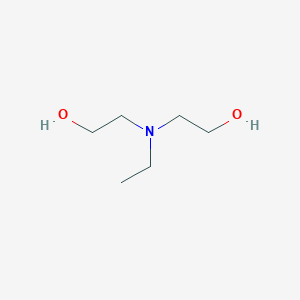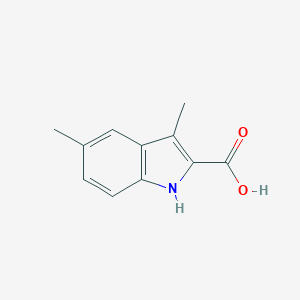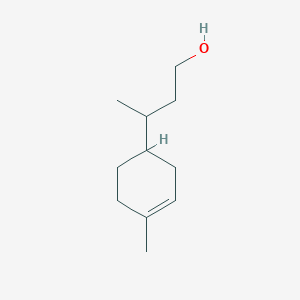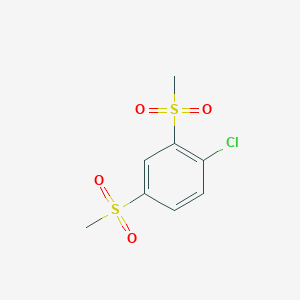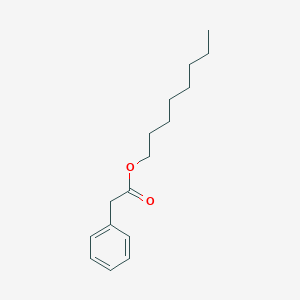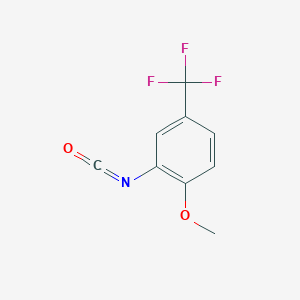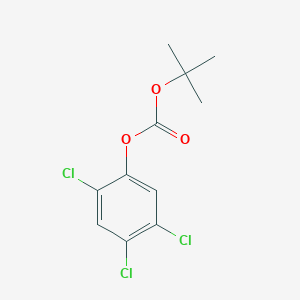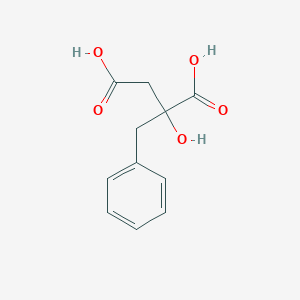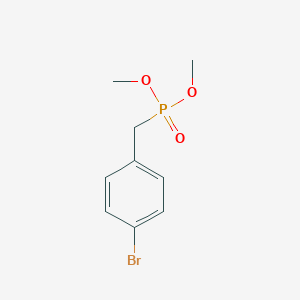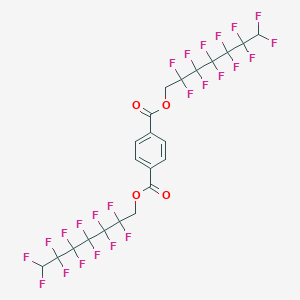
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate is a fluorinated ester derivative of terephthalic acid. This compound is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. It is used in various industrial applications, particularly in the production of high-performance materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester typically involves the esterification of terephthalic acid with 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield terephthalic acid and 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different ester derivatives.
Reduction: The ester groups can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Transesterification: Catalysts such as sodium methoxide or titanium isopropoxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: Terephthalic acid and 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol.
Transesterification: Various ester derivatives depending on the alcohol used.
Reduction: Corresponding alcohols.
科学研究应用
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate has several scientific research applications, including:
Material Science: Used in the development of high-performance polymers and coatings due to its thermal stability and chemical resistance.
Surface Modification: Employed in surface functionalization to impart hydrophobic properties to materials.
Biomedical Research: Investigated for its potential use in drug delivery systems and medical devices due to its biocompatibility and stability.
Environmental Science: Studied for its role in the development of environmentally friendly materials and coatings.
作用机制
The mechanism of action of terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester is primarily related to its chemical structure. The presence of fluorinated alkyl chains imparts hydrophobicity and chemical resistance, making it suitable for various applications. The ester bonds allow for potential hydrolysis and transesterification reactions, enabling the compound to be modified for specific uses.
相似化合物的比较
Similar Compounds
- Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate
- Polyethylene terephthalate (PET)
- Polybutylene terephthalate (PBT)
- Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) terephthalate
Uniqueness
This compound is unique due to its highly fluorinated alkyl chains, which provide exceptional hydrophobicity and chemical resistance compared to other terephthalate derivatives. This makes it particularly valuable in applications requiring high-performance materials with specific surface properties.
属性
CAS 编号 |
18770-70-2 |
|---|---|
分子式 |
C22H10F24O4 |
分子量 |
794.3 g/mol |
IUPAC 名称 |
bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H10F24O4/c23-11(24)15(31,32)19(39,40)21(43,44)17(35,36)13(27,28)5-49-9(47)7-1-2-8(4-3-7)10(48)50-6-14(29,30)18(37,38)22(45,46)20(41,42)16(33,34)12(25)26/h1-4,11-12H,5-6H2 |
InChI 键 |
VHFSXFUPUAKWBS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
规范 SMILES |
C1=CC(=CC=C1C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
同义词 |
Terephthalic acid bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


